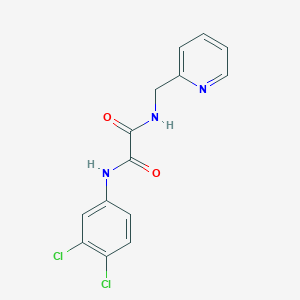
N-(3,4-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a chelating agent that can form stable complexes with metal ions, making it a useful tool in analytical chemistry, environmental science, and pharmaceutical research.
Mécanisme D'action
DPA exerts its biological effects by forming stable complexes with metal ions. In the case of cancer, DPA can chelate metal ions that are essential for the growth and survival of cancer cells. By inhibiting the availability of these metal ions, DPA can induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease, DPA can chelate metal ions that are involved in the formation of amyloid plaques in the brain. By chelating these metal ions, DPA can prevent the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA has been shown to have minimal toxicity and is generally well-tolerated in laboratory animals. DPA has been shown to be rapidly absorbed and eliminated from the body, with a half-life of approximately 2 hours.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages for use in laboratory experiments. DPA is a highly specific chelating agent that forms stable complexes with metal ions, allowing for their detection and quantification. DPA is also relatively inexpensive and easy to synthesize.
However, DPA also has some limitations for use in laboratory experiments. DPA has a relatively low affinity for some metal ions, which may limit its usefulness in certain applications. Additionally, DPA can form complexes with some metal ions that are not of interest, leading to false positives in some assays.
Orientations Futures
DPA has several potential future directions for research. In pharmaceutical research, DPA could be further investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In analytical chemistry, DPA could be further optimized for the detection and quantification of metal ions in environmental samples.
Overall, DPA is a versatile chelating agent that has potential applications in various fields. Further research is needed to fully explore the potential of DPA in these fields.
Méthodes De Synthèse
DPA can be synthesized by reacting 3,4-dichloroaniline with 2-pyridinecarboxaldehyde in the presence of ethylenediamine. The reaction yields a white crystalline solid that can be purified by recrystallization. The chemical structure of DPA is shown below:
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in various fields. In analytical chemistry, DPA is used as a chelating agent to form stable complexes with metal ions, allowing for their detection and quantification. DPA has been used to detect and quantify metal ions in environmental samples, such as water and soil.
In pharmaceutical research, DPA has been investigated as a potential drug candidate for the treatment of various diseases. DPA has been shown to have anticancer properties by inhibiting the growth of cancer cells. DPA has also been investigated as a potential treatment for Alzheimer's disease by chelating metal ions that are involved in the formation of amyloid plaques in the brain.
Propriétés
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-11-5-4-9(7-12(11)16)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOPAGLLWWFJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5196122.png)
![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)
![9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B5196146.png)

![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)